molecular formula C24H21NO B12527451 2-Butanone, 4-phenyl-4-(2-phenyl-1H-indol-3-yl)- CAS No. 729580-76-1

2-Butanone, 4-phenyl-4-(2-phenyl-1H-indol-3-yl)-

Cat. No.: B12527451
CAS No.: 729580-76-1
M. Wt: 339.4 g/mol
InChI Key: GACNCPIGRJZYJS-UHFFFAOYSA-N
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Description

2-Butanone, 4-phenyl-4-(2-phenyl-1H-indol-3-yl)- is a complex organic compound with a unique structure that combines a butanone backbone with phenyl and indole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 4-phenyl-4-(2-phenyl-1H-indol-3-yl)- typically involves multi-step organic reactions. One common method includes the condensation of 2-phenyl-1H-indole-3-carbaldehyde with phenylacetone under acidic or basic conditions. The reaction may require a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification techniques, such as recrystallization or chromatography, are crucial in obtaining high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 4-phenyl-4-(2-phenyl-1H-indol-3-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or indole rings, introducing different substituents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-Butanone, 4-phenyl-4-(2-phenyl-1H-indol-3-yl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butanone, 4-phenyl-4-(2-phenyl-1H-indol-3-yl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The indole moiety is known for its ability to interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-2-butanone: Shares the butanone backbone but lacks the indole group.

    2-Phenyl-1H-indole: Contains the indole structure but does not have the butanone backbone.

Uniqueness

2-Butanone, 4-phenyl-4-(2-phenyl-1H-indol-3-yl)- is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

CAS No.

729580-76-1

Molecular Formula

C24H21NO

Molecular Weight

339.4 g/mol

IUPAC Name

4-phenyl-4-(2-phenyl-1H-indol-3-yl)butan-2-one

InChI

InChI=1S/C24H21NO/c1-17(26)16-21(18-10-4-2-5-11-18)23-20-14-8-9-15-22(20)25-24(23)19-12-6-3-7-13-19/h2-15,21,25H,16H2,1H3

InChI Key

GACNCPIGRJZYJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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